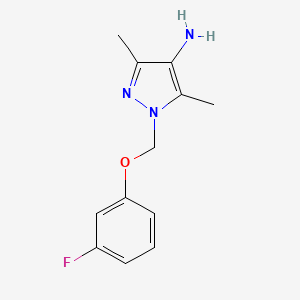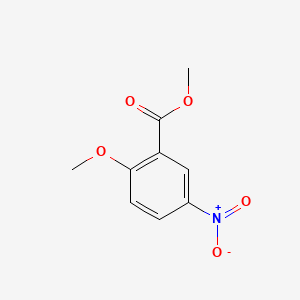
3,4,5-三甲氧基苯甲酰胺
描述
3,4,5-Trimethoxy-benzamidine is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4,5-Trimethoxy-benzamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Trimethoxy-benzamidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症研究
3,4,5-三甲氧基苯甲酰胺衍生物在癌症研究中显示出有希望的结果。例如,合成了新的衍生物,并对其针对癌症干细胞的抗肿瘤活性进行了测试,在某些化合物中显示出显著的抑制(Bhat, Al‐Dhfyan, & Al-Omar, 2016)。这表明这些化合物有潜力发展成癌症治疗药物,特别是针对癌症干细胞。
药理学研究
在药理学中,3,4,5-三甲氧基苯甲酰胺及其衍生物已被用于各种应用的探索。研究已经调查了这些化合物对组织呼吸和胃粘膜的影响,表明其在开发抗溃疡药物中可能发挥作用(Abe, Sekiguchi, Tsuru, & Irikura, 1984)。此外,这些化合物还被检验其对丙酮酸氧化和抗惊厥特性的抑制作用(Chaturvedi, Chaudhari, & Parmar, 1972)。
抗菌活性
对3,4,5-三甲氧基苯甲酰胺衍生物的抗菌性质也进行了研究。例如,一项研究合成并测试了新型衍生物对不同细菌菌株的抗菌活性,尽管结果显示与标准药物相比活性较低(Saeed, Khera, Abbas, Latif, Sajid, & Floerke, 2010)。
抗氧化性质
对由3,4,5-三甲氧基苯甲醛合成的新噻唑衍生物的抗氧化性质进行了调查。这些研究表明,一些合成的化合物表现出强大的抗氧化活性,表明在这一领域进一步探索的潜力(Jaishree, Ramdas, Sachin, & Ramesh, 2012)。
材料化学
在材料化学中,研究了3,4,5-三甲氧基苯甲酰胺衍生物在制备和表征参考物质中的应用。例如,一项研究侧重于3,4,5-三甲氧基苯甲醛参考物质的制备、均匀性和稳定性,突显了其在各种化学应用中的潜在用途(Wang Yongmei et al., 2010)。
作用机制
Target of Action
3,4,5-Trimethoxy-benzamidine is a synthetic compound that has been evaluated for its potential as an anti-tumor agent It’s worth noting that similar compounds have been shown to exhibit anti-tumor activity by interacting with various cellular targets, such as tubulin .
Mode of Action
For instance, some compounds can inhibit the proliferation of tumor cells
Biochemical Pathways
A related compound, 3,4′,5-trimethoxy-trans-stilbene, has been shown to ameliorate hepatic insulin resistance and oxidative stress in diabetic obese mice through insulin and nrf2 signaling pathways
Result of Action
Similar compounds have been shown to exhibit anti-tumor activity by inhibiting the proliferation of various tumor cell lines
Action Environment
It’s worth noting that the synthesis of similar compounds can be influenced by environmental factors, such as the choice of solvent and base
安全和危害
未来方向
生化分析
Biochemical Properties
3,4,5-Trimethoxy-benzamidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions of 3,4,5-Trimethoxy-benzamidine is with ribonucleotide reductase, an enzyme crucial for DNA synthesis. By inhibiting ribonucleotide reductase, 3,4,5-Trimethoxy-benzamidine can effectively reduce the production of deoxyribonucleotides, thereby impacting DNA replication and cell proliferation . Additionally, 3,4,5-Trimethoxy-benzamidine has been shown to interact with various proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 3,4,5-Trimethoxy-benzamidine on various types of cells and cellular processes are profound. In cancer cells, such as human promyelocytic leukemia cells, 3,4,5-Trimethoxy-benzamidine induces apoptosis, or programmed cell death, by disrupting the cell cycle and depleting intracellular nucleotide pools . This compound also affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, 3,4,5-Trimethoxy-benzamidine has been observed to inhibit the activity of ribonucleotide reductase, resulting in decreased DNA synthesis and cell proliferation .
Molecular Mechanism
At the molecular level, 3,4,5-Trimethoxy-benzamidine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of ribonucleotide reductase, which is essential for the conversion of ribonucleotides to deoxyribonucleotides . By binding to the active site of the enzyme, 3,4,5-Trimethoxy-benzamidine prevents the enzyme from catalyzing this critical reaction, leading to a reduction in DNA synthesis. Additionally, 3,4,5-Trimethoxy-benzamidine can modulate gene expression by affecting transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .
Temporal Effects in Laboratory Settings
The effects of 3,4,5-Trimethoxy-benzamidine in laboratory settings can vary over time. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for consistent results in biochemical assays . Prolonged exposure to 3,4,5-Trimethoxy-benzamidine can lead to degradation, which may affect its efficacy in long-term experiments . In in vitro studies, 3,4,5-Trimethoxy-benzamidine has demonstrated sustained inhibitory effects on ribonucleotide reductase and cell proliferation over several days .
Dosage Effects in Animal Models
In animal models, the effects of 3,4,5-Trimethoxy-benzamidine vary with different dosages. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth by inducing apoptosis in cancer cells . At higher doses, 3,4,5-Trimethoxy-benzamidine can cause adverse effects, including toxicity to normal tissues and organs . It is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing potential side effects in preclinical studies .
Metabolic Pathways
3,4,5-Trimethoxy-benzamidine is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites that can be excreted from the body . Additionally, 3,4,5-Trimethoxy-benzamidine can influence metabolic flux by altering the levels of key metabolites involved in nucleotide synthesis and energy production . These interactions highlight the compound’s potential impact on cellular metabolism and overall biochemical processes .
Transport and Distribution
Within cells and tissues, 3,4,5-Trimethoxy-benzamidine is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in specific cellular compartments, such as the cytoplasm and nucleus . Transporters and binding proteins may facilitate the movement of 3,4,5-Trimethoxy-benzamidine within the cell, ensuring its proper localization and function . The distribution of 3,4,5-Trimethoxy-benzamidine in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 3,4,5-Trimethoxy-benzamidine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and proteins involved in DNA synthesis and cell cycle regulation . Post-translational modifications and targeting signals may direct 3,4,5-Trimethoxy-benzamidine to specific subcellular compartments, enhancing its efficacy in biochemical reactions . Understanding the subcellular localization of 3,4,5-Trimethoxy-benzamidine is essential for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
3,4,5-trimethoxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNABPJQXZBKJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404737 | |
| Record name | 3,4,5-Trimethoxy-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4156-70-1 | |
| Record name | 3,4,5-Trimethoxy-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine (KITC) in cancer cells?
A1: KITC exerts its antitumor effects primarily by inhibiting ribonucleotide reductase (RR) in cancer cells []. RR is a crucial enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By inhibiting RR, KITC effectively depletes the intracellular pools of deoxyribonucleotides, particularly dATP and dTTP []. This depletion disrupts DNA synthesis and ultimately induces apoptosis, a programmed cell death pathway, in cancer cells [].
Q2: What are the synergistic effects observed when KITC is combined with Ara-C in cancer treatment?
A2: Research indicates that KITC acts synergistically with arabinofuranosylcytosine (Ara-C), a chemotherapeutic agent commonly used in leukemia treatment []. The sequential application of KITC followed by Ara-C resulted in enhanced growth inhibitory effects on HL-60 human promyelocytic leukemia cells compared to either agent alone []. This synergy likely arises from their complementary mechanisms of action: KITC disrupts DNA synthesis by inhibiting RR, while Ara-C interferes with DNA polymerase, another key enzyme involved in DNA replication.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)












